molecular formula C7H6N2S B1381021 6-Aminobenzo[c]isothiazole CAS No. 1440512-64-0

6-Aminobenzo[c]isothiazole

Cat. No.: B1381021
CAS No.: 1440512-64-0
M. Wt: 150.2 g/mol
InChI Key: PVPWWVOQZCYKKX-UHFFFAOYSA-N
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Description

6-Aminobenzo[c]isothiazole is a heterocyclic compound with the molecular formula C7H6N2S. It features a benzene ring fused to an isothiazole ring, with an amino group attached to the benzene ring.

Biochemical Analysis

Biochemical Properties

6-Aminobenzo[c]isothiazole plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the formation of covalent bonds, leading to enzyme inhibition or activation. Additionally, this compound can act as a ligand for metal complexes, further expanding its biochemical utility .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling proteins, leading to altered cellular responses . It also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes. Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, which can lead to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves its binding interactions with biomolecules. For instance, it can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity . This binding often involves covalent modifications, such as the formation of adducts with amino acid residues. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional machinery .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of various degradation products . These degradation products can have different biological activities, which may contribute to the observed long-term effects on cells. In both in vitro and in vivo studies, prolonged exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing the activity of certain enzymes or modulating immune responses . At high doses, this compound can be toxic, leading to adverse effects such as liver damage, neurotoxicity, and other systemic toxicities . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which catalyze its oxidation to various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The interaction of this compound with metabolic enzymes can also influence metabolic flux, leading to changes in the levels of other metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is often directed by specific targeting signals or post-translational modifications that guide this compound to its site of action. For example, its presence in the nucleus allows it to interact with DNA and transcription factors, influencing gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminobenzo[c]isothiazole typically involves the formation of the isothiazole ring through cyclization reactions. One common method is the intramolecular cyclization of appropriate precursors under specific conditions. For example, the reaction of oxime with sulfuryl chloride in chlorobenzene at 80°C followed by methylation with dimethyl sulfate can yield the desired isothiazole .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This often includes the use of efficient catalysts and controlled reaction environments to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 6-Aminobenzo[c]isothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene or isothiazole rings .

Scientific Research Applications

6-Aminobenzo[c]isothiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a benzene ring and an isothiazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,1-benzothiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c8-6-2-1-5-4-10-9-7(5)3-6/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPWWVOQZCYKKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CSN=C2C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901311136
Record name 2,1-Benzisothiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901311136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1440512-64-0
Record name 2,1-Benzisothiazol-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1440512-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,1-Benzisothiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901311136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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